1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound that features a hexahydropyrimidine-2,4-dione core with a 2-allyloxy-5-bromo-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione typically involves multiple steps:
Formation of the Hexahydropyrimidine-2,4-dione Core: This can be achieved through a cyclization reaction involving urea and a suitable diketone under acidic or basic conditions.
Introduction of the 2-Allyloxy-5-bromo-phenyl Group: This step involves the bromination of a phenyl ring followed by allylation and subsequent attachment to the hexahydropyrimidine-2,4-dione core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the allyloxy group can be hydrogenated to form a saturated ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated or allylated compounds.
Mechanism of Action
The mechanism by which 1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and allyloxy groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Imidazole Derivatives: These compounds also feature a heterocyclic core and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
1-(2-Allyloxy-5-bromo-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of both the allyloxy and bromophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
1-(5-bromo-2-prop-2-enoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O3/c1-2-7-19-11-4-3-9(14)8-10(11)16-6-5-12(17)15-13(16)18/h2-4,8H,1,5-7H2,(H,15,17,18) |
InChI Key |
RKKXQFBMZPTJIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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